molecular formula C7H13NO2 B8438850 4-Cyano-4-methyl-3-hydroxy-1-pentanol

4-Cyano-4-methyl-3-hydroxy-1-pentanol

Cat. No.: B8438850
M. Wt: 143.18 g/mol
InChI Key: CPZYETQIWRSUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-4-methyl-3-hydroxy-1-pentanol is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,5-dihydroxy-2,2-dimethylpentanenitrile

InChI

InChI=1S/C7H13NO2/c1-7(2,5-8)6(10)3-4-9/h6,9-10H,3-4H2,1-2H3

InChI Key

CPZYETQIWRSUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(CCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.18 g (46.61 mmol) of tetrabutylammonium fluoride hydrate is added to a solution that consists of 3 g (11.65 mmol) of 5-tert-butyldimethylsilyl-2,2-dimethyl-3(R,S)-hydroxy-pentane-nitrile of the title compound of Example 6a, dissolved in 40 ml of tetrahydrofuran, and it is stirred for 16 hours at room temperature. Then, it is evaporated to the dry state in a vacuum. The residue is purified by RP-18 chromatography (mobile solvent: acetonitrile/water gradient).
Quantity
12.18 g
Type
reactant
Reaction Step One
Name
5-tert-butyldimethylsilyl-2,2-dimethyl-3(R,S)-hydroxy-pentane-nitrile
Quantity
3 g
Type
reactant
Reaction Step Two
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Optically active methyl 4-cyano-3-hydroxy-4-methylpentanoate (2 g, 11.7 mmol) was dissolved in THF (10 mL) and methanol (5 mL) was added. An aqueous sodium borohydride (885 mg, 23.4 mmol) solution (5 mL) was dropwise added at room temperature. The mixture was stirred at room temperature for 3 hr and then 2N aqueous hydrochloric acid solution (15 mL) was dropwise added at 0° C. Ethyl acetate (20 mL) was added and the mixture was stirred vigorously. An organic layer was extracted. Ethyl acetate (20 mL) was further added to the aqueous layer and the mixture was stirred vigorously. The organic layer was extracted again. This step was repeated three times and the obtained organic layer was dried over anhydrous magnesium sulfate (2 g) and concentrated under reduced pressure to give optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol (1.12 g, 7.84 mmol) (yield relative to optically active methyl 4-cyano-3-hydroxy-4-methylpentanoate: 67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
885 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Optically active 4-cyano-3-hydroxy-4-methylpentanoic acid (1.5 g, 9.54 mmol) was dissolved in dry THF (5 mL) and a solution (38.175 mmol) of borane-THF complex was gradually added dropwise thereto at 0° C. After the completion of the dropwise addition, the mixture was stirred at room temperature for 3 hr and then 2N aqueous hydrochloric acid solution was added to neutralize the reaction mixture. Ethyl acetate (20 mL) was added thereto and the mixture was stirred vigorously. An organic layer was extracted. Ethyl acetate (20 mL) was further added to an aqueous layer and the mixture was stirred vigorously. The organic layer was extracted again. This step was repeated 3 times and the obtained organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol (847 mg, 5.915 mmol) (yield relative to optically active 4-cyano-3-hydroxy-4-methylpentanoic acid: 62%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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